Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate
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Overview
Description
Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furo[3,2-c]pyridine ring system: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate: shares structural similarities with other furo[3,2-c]pyridine derivatives.
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 5-benzyl-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-2-20-16(19)17-9-11-21-15(17)8-10-18(13-17)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
InChI Key |
BDWBZNRNEVGYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCOC1CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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